3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential therapeutic applications and has been the subject of various scientific studies due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline typically involves the reaction of 2,4-dichloroquinazoline with appropriate reagents to form the triazoloquinazoline core. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 2,4-dichlorophenyl group . The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced triazoloquinazoline compounds .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-c]quinazoline: Another triazoloquinazoline derivative with similar structural features but different biological activities.
1,2,4-Triazolo[4,3-a]quinazoline: A related compound with variations in the fusion of the triazole and quinazoline rings, leading to distinct chemical properties.
Uniqueness
3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and the presence of the morpholino group, which can enhance its solubility and bioavailability. This compound’s distinct structural features contribute to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c20-12-5-6-13(15(21)11-12)17-23-24-18-14-3-1-2-4-16(14)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVRPBZVYOCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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